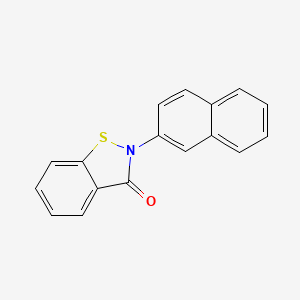

2-Naphthalen-2-yl-1,2-benzothiazol-3-one

Description

Properties

CAS No. |

5147-72-8 |

|---|---|

Molecular Formula |

C17H11NOS |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C17H11NOS/c19-17-15-7-3-4-8-16(15)20-18(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |

InChI Key |

IJUXICAHHHJXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4S3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiazol-3-one derivatives allows for comparisons across substituents, electronic effects, and applications. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Q & A

Q. What are the most reliable synthetic routes for 2-Naphthalen-2-yl-1,2-benzothiazol-3-one, and how can O-alkylation side products be minimized?

To synthesize this compound, alkylation of 1,2-benzisothiazolin-3-one precursors is critical. Traditional methods using methyl iodide or dimethyl sulfate often yield undesired O-alkylation products. A robust approach involves using dialkyl carbonates (e.g., dimethyl carbonate) with alkali metal carbonates (e.g., K₂CO₃) or magnesium methoxide as a base. This combination promotes N-alkylation over O-alkylation due to improved regioselectivity under mild conditions .

| Key Reagents/Conditions | Outcome |

|---|---|

| Dialkyl carbonate (C1–C4 alkyl) | High N-alkylation selectivity |

| Base: K₂CO₃ or Mg(OMe)₂ | Reduced side reactions |

| Solvent: Polar aprotic (DMF) | Enhanced reaction efficiency |

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

- SHELXL software refines crystallographic data to determine bond lengths, angles, and packing motifs .

- ORTEP-3 visualizes thermal ellipsoids and molecular geometry, ensuring accuracy in stereochemical assignments .

- Monoclinic crystal systems (e.g., space group P2₁/n) with Z = 4 are typical for related benzothiazolones, as seen in analogous naphthyl-oxazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functionals) model HOMO-LUMO gaps, charge distribution, and vibrational spectra. Key steps:

Optimize geometry using exact-exchange terms to improve thermochemical accuracy .

Analyze frontier molecular orbitals to predict reactivity (e.g., nucleophilic/electrophilic sites).

Compare computed IR/NMR spectra with experimental data to validate structural models .

Q. How can conflicting spectroscopic data for benzothiazolone derivatives be resolved?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Methodological solutions include:

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

Graph set analysis (e.g., Etter’s rules ) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings). For benzothiazolones:

Q. How does structural modification of this compound influence its biological activity?

Biological activity correlates with substituent effects:

- Electron-withdrawing groups on the naphthyl ring enhance antimicrobial activity by increasing electrophilicity at the thiazolone core .

- Steric hindrance from bulky substituents reduces binding efficiency in enzyme inhibition assays .

- Quantitative structure-activity relationship (QSAR) models using DFT-derived descriptors (e.g., polar surface area) can predict bioactivity trends .

Data Contradiction Analysis Example

A study reports conflicting melting points for this compound (180–182°C vs. 175–177°C). Potential causes:

Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter thermal properties.

Purity : Residual solvents (e.g., DMF) lower observed melting points.

Methodology : DSC vs. capillary tube measurements yield variations.

Resolution: SC-XRD to confirm polymorphism and HPLC purity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.